molecular formula C20H29N3O4 B6027604 1-[1-(Cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-(2,5-dimethoxyphenyl)urea

1-[1-(Cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-(2,5-dimethoxyphenyl)urea

Cat. No.: B6027604
M. Wt: 375.5 g/mol
InChI Key: PAWGXCYTFWRGJZ-UHFFFAOYSA-N
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Description

1-[1-(Cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-(2,5-dimethoxyphenyl)urea is a complex organic compound that features a unique combination of a pyrrolidinone ring, a cyclohexylmethyl group, and a dimethoxyphenyl urea moiety

Properties

IUPAC Name

1-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-(2,5-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4/c1-26-16-8-9-18(27-2)17(11-16)22-20(25)21-15-10-19(24)23(13-15)12-14-6-4-3-5-7-14/h8-9,11,14-15H,3-7,10,12-13H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWGXCYTFWRGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)NC2CC(=O)N(C2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-(2,5-dimethoxyphenyl)urea typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrrolidinone ring, followed by the introduction of the cyclohexylmethyl group and finally the attachment of the dimethoxyphenyl urea moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-(2,5-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(Cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-(2,5-dimethoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[1-(Cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-(2,5-dimethoxyphenyl)urea involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[1-(Cyclohexylmethyl)-3-pyrrolidinyl]-5-(1-methyl-1H-imidazol-5-yl)-1,3,4-oxadiazole
  • 4-[5-(Cyclohexylmethyl)-2,4-dimethoxyphenyl]-4-oxobutanoic acid

Uniqueness: 1-[1-(Cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-(2,5-dimethoxyphenyl)urea is unique due to its specific combination of functional groups and structural features

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